molecular formula C20H19F3N6O3 B2624140 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide CAS No. 1286732-47-5

2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide

Cat. No.: B2624140
CAS No.: 1286732-47-5
M. Wt: 448.406
InChI Key: HZERBNAAGKXBEK-UHFFFAOYSA-N
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Description

2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide is a useful research compound. Its molecular formula is C20H19F3N6O3 and its molecular weight is 448.406. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide is Threonine Tyrosine Kinase (TTK) . TTK is a dual-specificity protein kinase that plays a key role in the control of the eukaryotic cell cycle. It is involved in the regulation of chromosome segregation and cytokinesis .

Mode of Action

The compound interacts with its target, TTK, by inhibiting its kinase activity . This results in cells with an abnormal number of chromosomes, which can lead to cell death or disease .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting the activity of TTK . This disruption leads to errors in chromosome segregation during cell division, resulting in aneuploidy . The downstream effects of this include cell cycle arrest and apoptosis, or programmed cell death .

Pharmacokinetics

The compound this compound has been found to have good oral pharmacokinetic properties . When administered at a dose of 25 mg/kg in rats, it demonstrated a bioavailability value of 45.3% . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of TTK activity, leading to chromosome missegregation and aneuploidy . This can result in the suppression of proliferation of a panel of human cancer cell lines .

Biochemical Analysis

Biochemical Properties

Similar pyrimido[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity . They have shown good activity against various cancer cell lines

Cellular Effects

Similar compounds have shown anticancer activity, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have shown to interact with DNA, offering a new intercalation functional group to DNA targeted drug design . This suggests that 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O3/c21-20(22,23)14-3-1-13(2-4-14)9-24-16(30)11-29-12-26-17-15(18(29)31)10-25-19(27-17)28-5-7-32-8-6-28/h1-4,10,12H,5-9,11H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZERBNAAGKXBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3C(=N2)N=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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